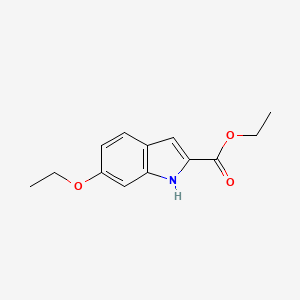

ethyl 6-ethoxy-1H-indole-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

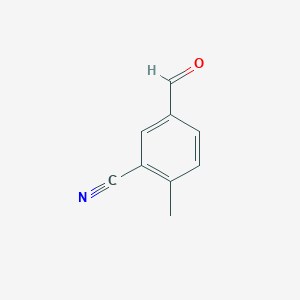

Ethyl 6-ethoxy-1H-indole-2-carboxylate is a chemical compound with the molecular formula C₁₃H₁₅NO₃ and a molecular weight of 233.26 g/mol . It belongs to the class of indole derivatives and is commonly used in proteomics research . The compound’s structure consists of an indole ring with an ethoxy group at position 6 and a carboxylate ester at position 2.

Synthesis Analysis

The synthesis of ethyl 6-ethoxy-1H-indole-2-carboxylate involves the reaction of an appropriate indole precursor (such as 1H-indole-2-carboxylic acid) with ethyl alcohol (ethanol) in the presence of a suitable acid catalyst. The esterification process leads to the formation of the desired compound .

Molecular Structure Analysis

科学的研究の応用

Pharmaceutical Research

Ethyl 6-ethoxy-1H-indole-2-carboxylate may serve as a precursor in synthesizing inhibitors targeting various biological pathways. For instance, similar indole derivatives have been used to prepare interleukin-2 inducible T cell kinase inhibitors , which are significant in regulating immune responses.

Cancer Therapy

Indole compounds have shown potential in treating cancer cells. Derivatives of ethyl indole carboxylates have been investigated for their antiproliferative effects against human leukemia cells . This suggests that ethyl 6-ethoxy-1H-indole-2-carboxylate could be explored for similar antileukemic properties.

Anti-Inflammatory Applications

Indole derivatives have been utilized to synthesize compounds with anti-inflammatory properties. For example, amide conjugates with ketoprofen, derived from indole carboxylic acids, have been studied as inhibitors of Gli1-mediated transcription in the Hedgehog signaling pathway , which is known to play a role in inflammation and cancer.

Metabolic Disorders

Indole derivatives have been used to create potent antihypertriglyceridemic agents . Research into ethyl 6-ethoxy-1H-indole-2-carboxylate could uncover new treatments for metabolic disorders such as hypertriglyceridemia.

Enzyme Inhibition

This compound may act as an inhibitor for enzymes like Indoleamine 2,3-dioxygenase (IDO) and Human Reticulocyte 15-Lipoxygenase-1 , which are involved in immune response and metabolic processes, respectively.

作用機序

Target of Action

Ethyl 6-ethoxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .

Mode of Action

Indole derivatives in general have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with their targets, leading to various changes in cellular function.

Biochemical Pathways

Indole derivatives have been found to affect a wide range of biological activities, suggesting that they may influence multiple biochemical pathways .

Result of Action

Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .

特性

IUPAC Name |

ethyl 6-ethoxy-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-3-16-10-6-5-9-7-12(13(15)17-4-2)14-11(9)8-10/h5-8,14H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOZPDSFTRJPQAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=C(N2)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate](/img/structure/B1319363.png)

![5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole](/img/structure/B1319406.png)

![4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1319419.png)